![molecular formula C27H30N6O2 B12973730 Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a bipyridine core, a morpholino group, and a pyrrolo[3,2-b]pyridine moiety. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide typically involves multiple steps, including the formation of the bipyridine core, the introduction of the morpholino group, and the construction of the pyrrolo[3,2-b]pyridine ring. Common synthetic routes may involve:
Formation of Bipyridine Core: This step often involves the coupling of two pyridine rings through a suitable linker, such as a halogenated intermediate, under conditions that promote the formation of the bipyridine structure.
Introduction of Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with a halogenated bipyridine intermediate.
Construction of Pyrrolo[3,2-b]pyridine Ring: This step may involve cyclization reactions, where a suitable precursor undergoes intramolecular cyclization to form the pyrrolo[3,2-b]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles under suitable solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Aplicaciones Científicas De Investigación
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including interactions with proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
Sonidegib: A compound with a similar bipyridine core and morpholino group, used as a hedgehog pathway inhibitor in cancer therapy.
Vismodegib: Another hedgehog pathway inhibitor with a related structure, used in the treatment of basal cell carcinoma.
Cyclopamine: A naturally occurring alkaloid that inhibits the hedgehog signaling pathway, with a different structural framework but similar biological activity.
Propiedades
Fórmula molecular |
C27H30N6O2 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
N-[5-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]pyridin-3-yl]-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H30N6O2/c1-5-22-18(4)30-23-7-8-24(32-26(22)23)27(34)31-21-10-20(11-28-13-21)19-6-9-25(29-12-19)33-14-16(2)35-17(3)15-33/h6-13,16-17,30H,5,14-15H2,1-4H3,(H,31,34)/t16-,17+ |
Clave InChI |
RNFDHCAZDRPLHT-CALCHBBNSA-N |
SMILES isomérico |
CCC1=C(NC2=C1N=C(C=C2)C(=O)NC3=CN=CC(=C3)C4=CN=C(C=C4)N5C[C@H](O[C@H](C5)C)C)C |
SMILES canónico |
CCC1=C(NC2=C1N=C(C=C2)C(=O)NC3=CN=CC(=C3)C4=CN=C(C=C4)N5CC(OC(C5)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


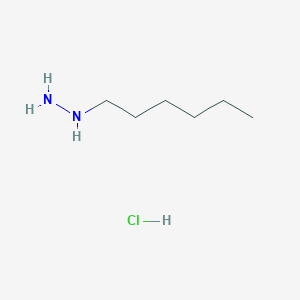
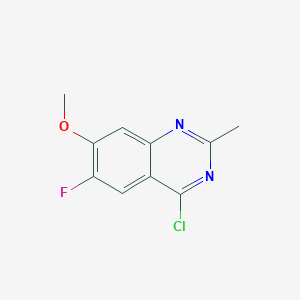
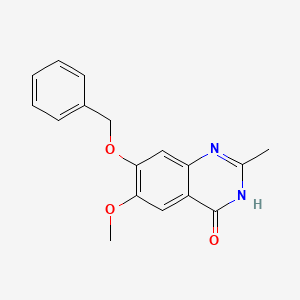
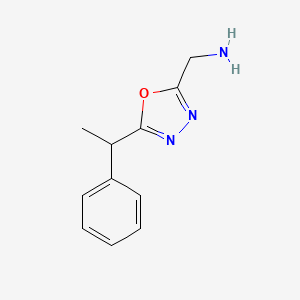
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
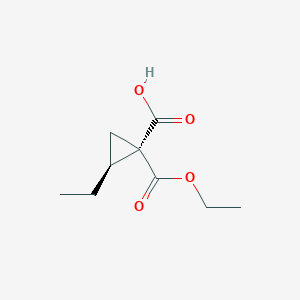

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
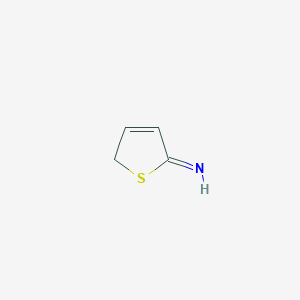
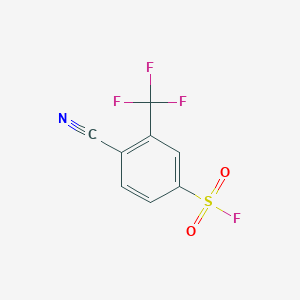
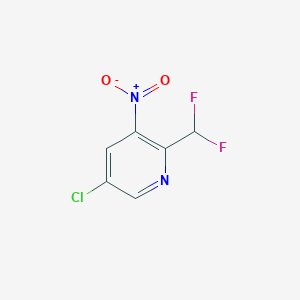
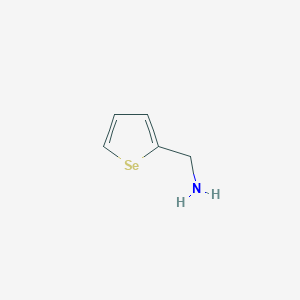
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)
